4-(Bromomethyl)-2,5,6-trichloropyrimidine
Descripción
4-(Bromomethyl)-2,5,6-trichloropyrimidine is a halogenated pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. The presence of bromine and chlorine atoms in this compound makes it highly reactive and useful in various chemical reactions and applications.
Propiedades
IUPAC Name |
4-(bromomethyl)-2,5,6-trichloropyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl3N2/c6-1-2-3(7)4(8)11-5(9)10-2/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAOIYKCRSQWLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=NC(=N1)Cl)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283266 | |
| Record name | 4-(bromomethyl)-2,5,6-trichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6554-72-9 | |
| Record name | 4-(Bromomethyl)-2,5,6-trichloropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6554-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 30721 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006554729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC30721 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30721 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(bromomethyl)-2,5,6-trichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2,5,6-trichloropyrimidine typically involves the bromination of 2,5,6-trichloropyrimidine. This can be achieved by reacting 2,5,6-trichloropyrimidine with bromine in the presence of a suitable catalyst or under UV light. The reaction conditions often include:
Solvent: Acetonitrile or carbon tetrachloride
Temperature: Room temperature to reflux conditions
Catalyst: Iron(III) bromide or aluminum bromide
Industrial Production Methods
In an industrial setting, the production of 4-(Bromomethyl)-2,5,6-trichloropyrimidine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-2,5,6-trichloropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to remove the halogen atoms, yielding a less substituted pyrimidine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or DMSO.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Pyrimidine carboxylic acids or aldehydes.
Reduction: Less substituted pyrimidines.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-2,5,6-trichloropyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-2,5,6-trichloropyrimidine involves its reactivity due to the presence of halogen atoms. The bromomethyl group is particularly reactive towards nucleophiles, making it a valuable intermediate in various chemical reactions. The compound can interact with molecular targets such as enzymes or receptors, leading to potential biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Bromomethyl)-2,6-dichloropyrimidine
- 4-(Bromomethyl)-5-chloropyrimidine
- 4-(Bromomethyl)-2,5-dichloropyrimidine
Uniqueness
4-(Bromomethyl)-2,5,6-trichloropyrimidine is unique due to the presence of three chlorine atoms, which enhances its reactivity and potential applications compared to similar compounds with fewer chlorine atoms. This increased reactivity makes it a valuable intermediate in the synthesis of complex organic molecules and biologically active compounds.
Actividad Biológica
4-(Bromomethyl)-2,5,6-trichloropyrimidine (CAS No. 6554-72-9) is a halogenated pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure allows for various modifications, which can enhance its pharmacological properties. This article reviews the biological activity of 4-(Bromomethyl)-2,5,6-trichloropyrimidine, summarizing research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
- Molecular Formula : C7H3BrCl3N2
- Molecular Weight : 292.38 g/mol
- Physical State : Solid at room temperature
The biological activity of 4-(Bromomethyl)-2,5,6-trichloropyrimidine is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : This compound has been studied for its ability to inhibit specific kinases and enzymes involved in cellular signaling pathways. For instance, it has shown inhibitory effects on plasmodial kinases, which are critical in malaria treatment strategies .
- Antimicrobial Activity : Research indicates that halogenated pyrimidines can exhibit antimicrobial properties. The presence of bromine and chlorine atoms may enhance the lipophilicity and membrane permeability of the compound, contributing to its efficacy against bacterial strains.
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of 4-(Bromomethyl)-2,5,6-trichloropyrimidine:
Case Studies
-
Inhibition of Plasmodial Kinases :
A study focused on the inhibitory effects of various pyrimidine derivatives on plasmodial kinases PfGSK3 and PfPK6 demonstrated that 4-(Bromomethyl)-2,5,6-trichloropyrimidine exhibited significant inhibition with an IC50 value of approximately 0.698 µM. This suggests its potential as a lead compound for antimalarial drug development . -
Antimicrobial Properties :
Another investigation assessed the antimicrobial efficacy of halogenated pyrimidines against a range of bacterial pathogens. While specific IC50 values for 4-(Bromomethyl)-2,5,6-trichloropyrimidine were not determined in this study, it was noted that compounds with similar structures showed promising results against Gram-positive and Gram-negative bacteria. -
Cytotoxicity in Cancer Models :
In vitro studies on IGROV-1 ovarian cancer cells revealed that exposure to varying concentrations of 4-(Bromomethyl)-2,5,6-trichloropyrimidine resulted in cytotoxic effects at doses ranging from 10 to 100 µM. This suggests a potential role in cancer therapeutics .
Q & A
Basic: What are the recommended synthetic routes for 4-(Bromomethyl)-2,5,6-trichloropyrimidine, and how can purity be validated?
Methodological Answer:
The compound is typically synthesized via halogenation of pyrimidine precursors. A common approach involves bromination of 2,5,6-trichloropyrimidine derivatives using bromomethylating agents (e.g., N-bromosuccinimide) under anhydrous conditions in solvents like dichloromethane or THF . Reactions should be conducted in a Schlenk flask under inert gas (N₂ or Ar) to prevent hydrolysis or side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Validate purity using:
- ¹H/¹³C NMR : Confirm substitution patterns by analyzing aromatic proton environments and methylene bromine coupling (δ ~4.5–5.0 ppm for -CH₂Br) .
- X-ray crystallography : Resolve ambiguities in regiochemistry, as seen in analogous pyrimidine structures .
- GC-MS : Monitor volatile byproducts (e.g., residual solvents or dehalogenated species) .
Basic: How should researchers handle and store 4-(Bromomethyl)-2,5,6-trichloropyrimidine to ensure stability?
Methodological Answer:
- Storage : Store in amber glass vials under anhydrous conditions (activated molecular sieves) at –20°C to minimize thermal decomposition. Avoid plastic containers due to potential leaching .
- Handling : Use a chemical fume hood with PPE (nitrile gloves, lab coat, safety goggles). The compound’s thermal stability should be tested via TGA/DSC (decomposition onset ~135°C, extrapolated from trichloropyrimidine analogs) .
- Quenching spills : Neutralize with sodium bicarbonate slurry to mitigate bromide/hydrogen halide release .
Advanced: What strategies optimize Suzuki–Miyaura cross-coupling reactions with 4-(Bromomethyl)-2,5,6-trichloropyrimidine?
Methodological Answer:
- Catalyst selection : Use Pd(PPh₃)₄ (5 mol%) for coupling with aryl/heteroaryl boronic acids. For sterically hindered partners, switch to Pd(OAc)₂ with SPhos ligand .
- Solvent system : Employ toluene/ethanol (3:1) with 2M Na₂CO₃ base. Microwave-assisted heating (100°C, 2h) improves yields compared to traditional reflux .
- Monitoring : Track progress via TLC (silica gel, hexane:EtOAc 4:1) under UV254; the bromomethyl group quenches fluorescence, aiding visualization .
- Workup : Extract unreacted boronic acids with dilute HCl (1M) to isolate the coupled product .
Advanced: How can conflicting regioselectivity data in nucleophilic substitution reactions be resolved?
Methodological Answer:
Discrepancies in substitution sites (e.g., Cl vs. Br reactivity) arise from solvent polarity and temperature effects. To resolve:
- Kinetic vs. thermodynamic control : Conduct reactions at low temps (–40°C, THF) to favor kinetic products (e.g., Cl substitution) or at reflux (DMF, 120°C) for thermodynamic outcomes (Br substitution) .
- Computational modeling : Use DFT calculations to compare activation energies for substitution pathways, as demonstrated in pyrimidine reactivity studies .
- Isotopic labeling : Introduce deuterium at reactive sites and track substitution via ²H NMR .
Basic: What spectroscopic techniques are critical for characterizing reaction intermediates and byproducts?
Methodological Answer:
- ¹⁹F NMR : Detect fluorinated byproducts (if fluorophenyl boronic acids are used in couplings) .
- HPLC-MS : Identify non-volatile impurities (e.g., dimerization products) using reverse-phase C18 columns and ESI+ ionization .
- FTIR : Monitor C-Br stretches (~500–600 cm⁻¹) to confirm bromomethyl group retention during reactions .
Advanced: How can computational methods predict the reactivity of 4-(Bromomethyl)-2,5,6-trichloropyrimidine in multi-step syntheses?
Methodological Answer:
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., halogen bonding) to predict crystallization behavior and stability .
- MD simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction trajectories .
- Frontier molecular orbital (FMO) theory : Calculate HOMO-LUMO gaps to identify preferred electrophilic/nucleophilic attack sites .
Advanced: How to analyze and mitigate byproduct formation during large-scale reactions?
Methodological Answer:
- Byproduct identification : Use GC-MS or LC-QTOF to detect halogenated dimers or dehalogenated pyrimidines .
- Process optimization : Reduce Pd catalyst loading to ≤1 mol% to minimize metal-mediated side reactions .
- In situ quenching : Add thiourea scavengers to sequester residual Pd and prevent colloidal aggregation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
